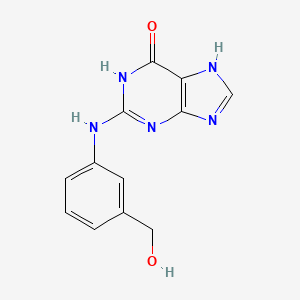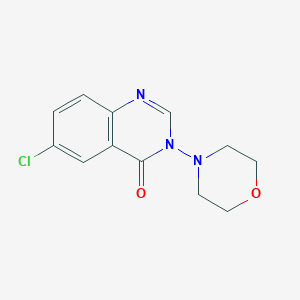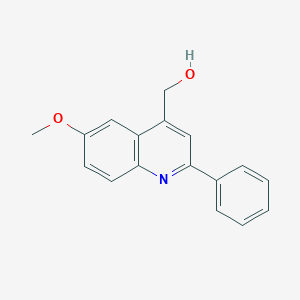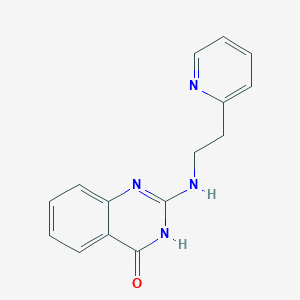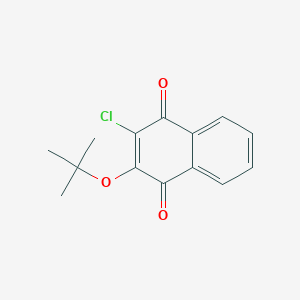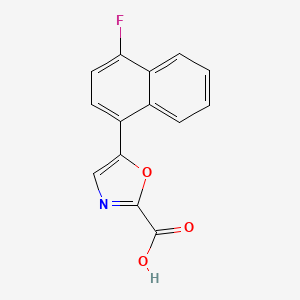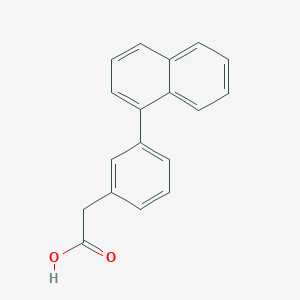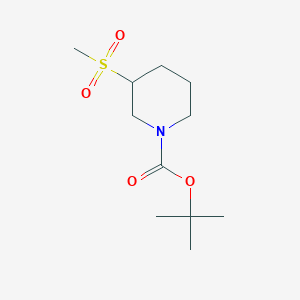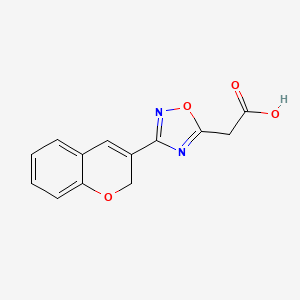
2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromen (coumarin) moiety fused with an oxadiazole ring, making it a unique structure with potential applications in various scientific fields. The compound’s structure is characterized by the presence of both oxygen and nitrogen heteroatoms, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, green solvents, and efficient purification techniques such as recrystallization or chromatography. The specific conditions would be tailored to scale up the laboratory synthesis to an industrial level while maintaining the integrity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The presence of reactive sites in the molecule allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Wissenschaftliche Forschungsanwendungen
2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Wirkmechanismus
The mechanism by which 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The chromen moiety can interact with enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it might inhibit certain enzymes involved in inflammation or cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetoacetyl-2H-chromen-2-one: This compound shares the chromen moiety but lacks the oxadiazole ring, leading to different reactivity and biological activity.
2-(2-Oxo-2H-chromen-3-yl)acetic acid: Similar in structure but without the oxadiazole ring, affecting its chemical properties and applications.
Uniqueness
The presence of both the chromen and oxadiazole rings in 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid makes it unique
Eigenschaften
Molekularformel |
C13H10N2O4 |
|---|---|
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
2-[3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]acetic acid |
InChI |
InChI=1S/C13H10N2O4/c16-12(17)6-11-14-13(15-19-11)9-5-8-3-1-2-4-10(8)18-7-9/h1-5H,6-7H2,(H,16,17) |
InChI-Schlüssel |
ZCYRKRMIYUYGNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC2=CC=CC=C2O1)C3=NOC(=N3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


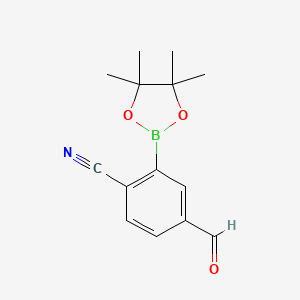
![6-Fluoro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B11856632.png)
